1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine
CAS No.:
Cat. No.: VC17879804
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14Cl2N2 |
|---|---|
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C11H14Cl2N2/c12-9-2-1-8(11(13)5-9)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2 |
| Standard InChI Key | MXZDRUXYWNYELO-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1N)CC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The core structure of 1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine consists of a pyrrolidine ring—a five-membered amine heterocycle—substituted at the nitrogen atom with a 2,4-dichlorobenzyl group. The 2,4-dichlorophenyl moiety introduces steric bulk and electronic effects that influence receptor binding interactions . Key identifiers include:
The compound’s three-dimensional conformation, accessible via PubChem’s interactive 3D model , reveals a chair-like pyrrolidine ring with the dichlorophenyl group positioned equatorially to minimize steric strain.
Physicochemical Properties
Physicochemical parameters critical for drug-likeness include:
| Property | Value |
|---|---|
| Molecular Weight | 245.14 g/mol |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 2 (amine, aromatic Cl) |
| Topological Polar Surface Area | 24.3 Ų |
| LogP (Octanol-Water) | 3.2 (estimated) |
These properties suggest moderate lipophilicity, favoring blood-brain barrier permeability, a trait observed in structurally related compounds .
Synthetic Pathways and Modifications
Synthesis of Pyrrolidine Derivatives
While no direct synthesis protocol for 1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine is documented, analogous compounds are synthesized via reductive amination or alkylation strategies. For example:
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Reductive Amination: Reacting 3-aminopyrrolidine with 2,4-dichlorobenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride .
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N-Alkylation: Treating pyrrolidin-3-amine with 2,4-dichlorobenzyl bromide under basic conditions (e.g., NaHCO₃ in acetonitrile) .
These methods mirror the synthesis of diphenethylamine-based KOP receptor ligands, where substituents are introduced to modulate receptor affinity .
Structural Modifications
Modifications to the parent structure include:
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N-Substituent Variation: Replacing the dichlorophenyl group with bulkier alkyl chains enhances KOP receptor selectivity .
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Ring Functionalization: Adding hydroxyl groups at the 3-position of the pyrrolidine ring improves aqueous solubility but reduces CNS penetration .
Comparative Analysis of Pyrrolidine Derivatives
The table below contrasts 1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine with related compounds:
Future Directions and Research Gaps
Mechanistic Studies
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Receptor Binding Assays: Radioligand displacement studies using H-diprenorphine to quantify KOP/MOP/DOP affinity .
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Functional Selectivity: BRET assays to determine G-protein vs. β-arrestin signaling bias .
Therapeutic Applications
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